molecular formula C25H27FN2O B11543071 N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-Dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-2-fluorobenzamide

N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-Dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-2-fluorobenzamide

Cat. No.: B11543071
M. Wt: 390.5 g/mol
InChI Key: FKCIAEGKLRHTPA-UHFFFAOYSA-N
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Description

N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-Dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-2-fluorobenzamide is a complex organic compound with a unique structure. It is characterized by a fused ring system and a fluorobenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-Dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-2-fluorobenzamide typically involves multiple steps. The process starts with the preparation of the cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline core, followed by the introduction of the fluorobenzamide group. Common reagents used in these reactions include various organic solvents, catalysts, and fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-Dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Organic solvents like dichloromethane, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-Dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-2-fluorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-Dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-Dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-2-(1-naphthyl)acetamide
  • N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-Dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)benzamide

Uniqueness

N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-Dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-2-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H27FN2O

Molecular Weight

390.5 g/mol

IUPAC Name

N-(1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-8,10,12(19)-trien-10-yl)-2-fluorobenzamide

InChI

InChI=1S/C25H27FN2O/c26-23-10-2-1-7-20(23)25(29)27-17-11-21-18-8-3-5-15(18)13-28-14-16-6-4-9-19(16)22(12-17)24(21)28/h1-2,7,10-12,15-16,18-19H,3-6,8-9,13-14H2,(H,27,29)

InChI Key

FKCIAEGKLRHTPA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN3CC4CCCC4C5=C3C(=CC(=C5)NC(=O)C6=CC=CC=C6F)C2C1

Origin of Product

United States

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